![molecular formula C14H11NO4 B1264974 Hydroxyphenyl dihydroxyisoindolinone CAS No. 1086908-58-8](/img/structure/B1264974.png)
Hydroxyphenyl dihydroxyisoindolinone
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Overview
Description
Hydroxyphenyl dihydroxyisoindolinone is a natural product found in Hygrophoropsis aurantiaca with data available.
Scientific Research Applications
Applications in Biosensing and Biodegradation
Biosensor Development N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was utilized for the electrocatalytic determination of glutathione, showcasing its capability as a sensitive biosensor. The modified electrode exhibited distinct electron mediating behavior, leading to well-separated oxidation peaks for glutathione and piroxicam. This demonstrates the potential application of hydroxyphenyl dihydroxyisoindolinone derivatives in the biosensing field, particularly for medical and environmental monitoring (Karimi-Maleh et al., 2014).
Biodegradation and Environmental Impact The biodegradation of methylisothiazolinone, a biocide containing hydroxyphenyl structures, by Phanerochaete chrysosporium was examined, revealing the fungus's capability to transform this compound efficiently. This study is significant as it uncovers the potential of using specific fungal strains in bioremediation processes to degrade harmful substances in the environment and reduce their ecological toxicity (Nowak et al., 2020).
Applications in Chemistry and Material Science
Synthesis of Novel Compounds A study conducted on the seeds of Nigella glandulifera led to the discovery of new alkaloids, including 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. The structural uniqueness of these compounds, especially with phenyl substitution at specific positions, underscores the potential of hydroxyphenyl dihydroxyisoindolinone derivatives in synthesizing novel compounds for various applications, from pharmacological to material sciences (Guo et al., 2017).
Bischler-Napieralski Reaction and Chemical Transformations Anomalous substituent effects were observed in the Bischler-Napieralski reaction of 2-aryl aromatic formamides, leading to the formation of 7-5 ring systems, a deviation from the usual isoquinoline skeletons. This phenomenon illustrates the intricate chemistry of hydroxyphenyl dihydroxyisoindolinone derivatives and their potential in advancing synthetic methodologies for complex molecular architectures (Ishikawa et al., 2000).
properties
CAS RN |
1086908-58-8 |
---|---|
Product Name |
Hydroxyphenyl dihydroxyisoindolinone |
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |
InChI Key |
PFNJFMLPBCRODX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
Canonical SMILES |
C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
Other CAS RN |
1086908-58-8 |
synonyms |
clitocybin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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